
5'-Bromo-4'-chloro-2'-fluorophenacyl bromide
Übersicht
Beschreibung
5’-Bromo-4’-chloro-2’-fluorophenacyl bromide: is an organic compound that belongs to the class of phenacyl bromides. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide typically involves the bromination of 4-chloro-2-fluorobenzoic acid. The process begins with the bromination of 4-chloro-2-fluorobenzoic acid using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide may involve a multi-step process. This includes the preparation of 4-chloro-2-fluorobenzoic acid, followed by its bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of solvents like dichloromethane and catalysts such as aluminum trichloride .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
5’-Bromo-4’-chloro-2’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the phenacyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-chloro-2-fluorobenzoic acid
- 2-Bromo-4-fluoroacetophenone
- 4-Fluorophenacyl bromide
- 2-Bromo-4’-methoxyacetophenone
Comparison: 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions compared to other phenacyl bromides. The presence of multiple halogens also enhances its utility as an intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYFYZVVNXVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



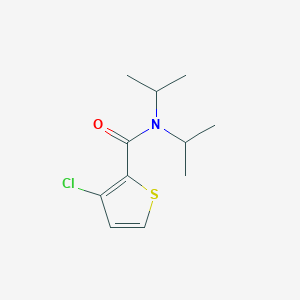
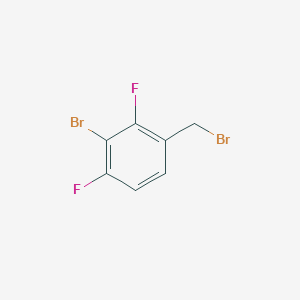
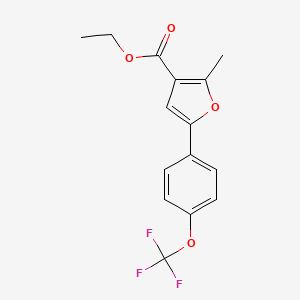

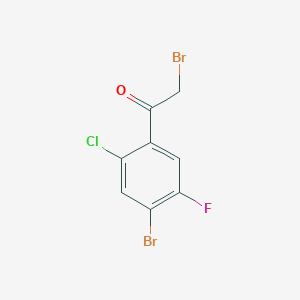
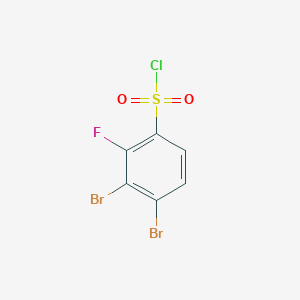


![Diethyl 2,2-[(4-formylphenyl)imino]diacetate](/img/structure/B1449959.png)

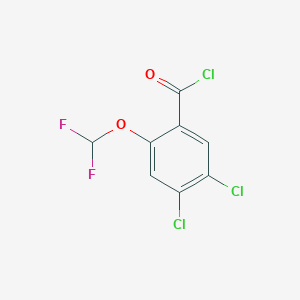

![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)
